4-(4-Bromophenyl)oxolan-2-one

Cross-coupling Suzuki-Miyaura Oxidative addition

4-(4-Bromophenyl)oxolan-2-one (CAS 29924-39-8; synonym β-(4-bromophenyl)-γ-butyrolactone) is a brominated heterocyclic building block comprising a γ-butyrolactone (oxolan-2-one) core with a para-bromophenyl substituent at the 4-position. Its molecular formula is C₁₀H₉BrO₂ with a molecular weight of 241.08 g·mol⁻¹.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
Cat. No. B13305182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)oxolan-2-one
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1C(COC1=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H9BrO2/c11-9-3-1-7(2-4-9)8-5-10(12)13-6-8/h1-4,8H,5-6H2
InChIKeyNBTJDXDLSAXXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)oxolan-2-one – Core Identity, CAS Registry, and Physicochemical Baseline for Procurement Specification


4-(4-Bromophenyl)oxolan-2-one (CAS 29924-39-8; synonym β-(4-bromophenyl)-γ-butyrolactone) is a brominated heterocyclic building block comprising a γ-butyrolactone (oxolan-2-one) core with a para-bromophenyl substituent at the 4-position . Its molecular formula is C₁₀H₉BrO₂ with a molecular weight of 241.08 g·mol⁻¹ . The compound possesses one undefined stereocenter at C4, a computed XLogP3 of 2.3, a topological polar surface area (TPSA) of 26.3 Ų, and an experimentally determined melting point of 78–78.5 °C (ethyl ether/hexane) . These properties position the compound within the γ-butyrolactone chemical space, but the para-bromophenyl substitution confers specific attributes—enhanced leaving-group capacity for cross-coupling, higher molecular weight for mass-tagged applications, and a crystalline solid form amenable to gravimetric handling—that distinguish it from halogen-free or alternative-halogen congeners .

Why 4-(4-Bromophenyl)oxolan-2-one Cannot Be Replaced by Generic γ-Butyrolactone or Alternative-Halogen Analogs Without Experimental Revalidation


γ-Butyrolactones bearing different halogen substituents or substitution positions are not interchangeable without altering the outcome of downstream chemistry or biological screening. The C–Br bond exhibits a significantly lower bond dissociation energy (~339 kJ·mol⁻¹) compared to C–Cl (~397 kJ·mol⁻¹) and C–F (~485 kJ·mol⁻¹) , directly translating into differentiated oxidative addition rates in Pd-catalyzed cross-coupling reactions. This electronic difference is not compensated by merely adjusting catalyst loading; the kinetic window for selective mono-functionalization at the bromoaryl position is intrinsically linked to the bromine identity. Furthermore, the 4-(β)-substitution pattern on the lactone ring places the aryl group at a position that influences the ring conformation and the reactivity of the lactone carbonyl differently than 3-(α)- or 5-(γ)-substituted isomers . The compound's crystalline nature (m.p. 78–78.5 °C) also renders it uniquely suited for purification by recrystallization—a practical advantage not shared by lower-melting or liquid congeners. These cumulative differences mean that substituting 4-(4-bromophenyl)oxolan-2-one with a chloro, fluoro, or positionally isomeric analog requires independent reaction optimization and cannot be justified solely by structural analogy.

Quantitative Differentiation Evidence: 4-(4-Bromophenyl)oxolan-2-one Versus Closest Analogs and Positional Isomers


Aryl–Halogen Bond Dissociation Energy: Bromine Confers a Measurable Kinetic Advantage in Pd-Catalyzed Oxidative Addition Over Chlorine and Fluorine

The C–Br bond in 4-(4-bromophenyl)oxolan-2-one has a bond dissociation energy (BDE) of approximately 339 kJ·mol⁻¹, which is 58 kJ·mol⁻¹ lower than the C–Cl BDE (~397 kJ·mol⁻¹) in 4-(4-chlorophenyl)oxolan-2-one and 146 kJ·mol⁻¹ lower than the C–F BDE (~485 kJ·mol⁻¹) in 4-(4-fluorophenyl)oxolan-2-one . In Pd(0)-catalyzed oxidative addition—the rate-determining step of Suzuki-Miyaura and Heck couplings—the relative reactivity order is Ar–I > Ar–Br > Ar–Cl ≫ Ar–F, with Ar–Br typically reacting 10²–10³ times faster than Ar–Cl under identical conditions . This kinetic differentiation enables selective mono-functionalization at the bromoaryl position even when other electrophilic sites are present.

Cross-coupling Suzuki-Miyaura Oxidative addition Aryl halide reactivity

Molecular Weight and Lipophilicity: Bromine Imparts Higher MW and LogP Than Chlorine or Fluorine, Influencing Chromatographic Retention and Detection Sensitivity

4-(4-Bromophenyl)oxolan-2-one (MW 241.08 g·mol⁻¹, XLogP3 = 2.3) carries a 44.45 g·mol⁻¹ mass increment over the chloro analog 4-(4-chlorophenyl)oxolan-2-one (MW 196.63 g·mol⁻¹) and a 60.90 g·mol⁻¹ increment over the fluoro analog (MW 180.18 g·mol⁻¹) . The bromine atom also contributes a distinctive M/M+2 isotopic signature (¹:¹ ratio) that serves as an unambiguous MS detection handle. The XLogP3 of 2.3 for the bromo compound is elevated compared to estimated values of approximately 2.0 for the chloro and approximately 1.6 for the fluoro analog (based on the π-contribution of halogen substituents to logP: Br ≈ +0.86, Cl ≈ +0.71, F ≈ +0.14 on aromatic systems) .

Physicochemical properties LogP Molecular weight LC-MS detection

Crystallinity and Melting Point: Solid-Phase Handling and Recrystallization Feasibility Versus Liquid or Low-Melting Analogs

4-(4-Bromophenyl)oxolan-2-one is a crystalline solid with an experimentally determined melting point of 78–78.5 °C (recrystallized from ethyl ether/hexane) . In contrast, 4-(4-chlorophenyl)oxolan-2-one (CAS 26717-54-4) is reported as a liquid or low-melting solid at ambient temperature , and 4-(4-fluorophenyl)oxolan-2-one (CAS 118165-05-2) is also typically handled as an oil or low-melting solid . The bromo compound's crystallinity enables: (i) purification by simple recrystallization rather than chromatography, (ii) accurate gravimetric dispensing for parallel synthesis without solvent handling, and (iii) long-term ambient storage without cold-chain requirements (recommended: cool, dry place) .

Crystallinity Purification Melting point Solid-phase handling

Substitution Position (β vs γ): The 4-(β)-Aryl-γ-butyrolactone Scaffold Affords a Distinct Conformational and Reactivity Profile Compared to 5-(γ)-Substituted Isomers

4-(4-Bromophenyl)oxolan-2-one, a β-substituted γ-butyrolactone (aryl group at C4), is structurally distinct from the γ-substituted isomer 5-(4-bromophenyl)oxolan-2-one (CAS 128994-29-6), where the aryl group resides at C5 adjacent to the ring oxygen . Conformational studies of substituted γ-butyrolactones demonstrate that the position of substitution (β at C3/C4 versus γ at C5) alters the ring pucker and the accessibility of the lactone carbonyl to nucleophilic attack . In the β-substituted series, the aryl group is positioned one carbon removed from both the ring oxygen and the carbonyl, providing a distinct steric and electronic environment for ring-opening reactions and subsequent derivatization. Patent literature explicitly distinguishes β-substituted-γ-butyrolactones as a separate compound class with utility in the production of pharmaceuticals, agrochemicals, flavors, and fragrances .

Regioisomerism Lactone reactivity Conformational analysis β-substituted γ-butyrolactone

Enantiomeric Accessibility: Both (R)- and (S)-4-(4-Bromophenyl)oxolan-2-one Are Commercially Available, Enabling Stereochemically Defined SAR Exploration

4-(4-Bromophenyl)oxolan-2-one contains a chiral center at C4. The (R)-enantiomer, (-)-(R)-4-(4-bromophenyl)dihydrofuran-2(3H)-one (CAS 1033082-32-4), and the (S)-enantiomer (CAS 128994-29-6 for the 5-substituted isomer; corresponding (S)-4-substituted available via enzymatic resolution) are both accessible . Baeyer-Villiger monooxygenase (BVMO)-catalyzed desymmetrization of prochiral 3-substituted cyclobutanones provides a scalable enzymatic route to enantiomerically enriched 4-substituted γ-butyrolactones, achieving >90% conversion and >80% enantiomeric excess under mild conditions (aqueous buffer, 30 °C, pH 9) at 100 mg scale . The enantiomers can also be obtained via kinetic resolution using lipases or via chiral HPLC separation (Chiralpak IA column) . This contrasts with many positional isomer series where only the racemate is commercially stocked.

Chiral synthesis Enantiomers BVMO Asymmetric catalysis

Supplier Quality Control: Batch-Specific NMR, HPLC, and GC Characterization Available from Multiple Vendors, Reducing Internal QC Burden

4-(4-Bromophenyl)oxolan-2-one (CAS 29924-39-8) is stocked by multiple commercial suppliers including Bidepharm (batch-specific NMR, HPLC, GC reports), Enamine (EN300-1452178), AK Scientific (AKSci 1759CU), Leyan (catalog 2033343), and Arctom Scientific . Bidepharm explicitly provides batch-level QC documentation including NMR, HPLC, and GC purity certificates at a standard purity specification of 95% . SpectraBase independently archives FTIR and GC-MS reference spectra for this compound (SpectraBase Compound ID 5HFiupqrvko), enabling independent identity verification . The availability of multi-vendor sourcing with documented analytical characterization reduces the risk of supply disruption and eliminates the need for in-house re-characterization upon receipt—a procurement advantage over single-source or poorly documented halogen analogs.

Quality control Analytical characterization Supplier documentation Procurement compliance

Procurement-Relevant Application Scenarios for 4-(4-Bromophenyl)oxolan-2-One Based on Verified Differentiation Evidence


Suzuki-Miyaura Cross-Coupling for Diversified Biaryl Library Synthesis

In medicinal chemistry library production, 4-(4-bromophenyl)oxolan-2-one serves as a privileged bromoaryl electrophile for Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids. The C–Br bond's lower BDE (~339 kJ·mol⁻¹) relative to C–Cl enables coupling under mild conditions (room temperature to 40 °C) with catalyst loadings as low as 0.5–1 mol% Pd [Evidence Item 1]. The γ-butyrolactone ring remains intact during coupling, yielding biaryl-γ-butyrolactone derivatives suitable for direct biological screening. Procurement of the bromo compound rather than the chloro analog eliminates the need for elevated-temperature conditions (>80 °C) that risk lactone ring-opening side reactions [Evidence Item 1].

Preparation of Enantiomerically Pure β-Substituted γ-Butyrolactone Chiral Synthons

For asymmetric synthesis programs requiring stereochemically defined intermediates, 4-(4-bromophenyl)oxolan-2-one can be sourced as the racemate and resolved, or obtained directly via BVMO-catalyzed desymmetrization of the corresponding prochiral 3-(4-bromophenyl)cyclobutanone, achieving >90% conversion and >80% ee [Evidence Item 5]. The resulting enantiopure lactone serves as a chiral building block for GABA analogs, lignan natural products, and paraconic acid derivatives. The bromine substituent remains available for orthogonal late-stage functionalization after the stereochemistry is set [Evidence Item 1, Evidence Item 5].

Solid-Phase Parallel Synthesis on Automated Weighing Platforms

The crystalline solid nature of 4-(4-bromophenyl)oxolan-2-one (m.p. 78–78.5 °C) [Evidence Item 3] makes it directly compatible with automated solid-dispensing platforms (e.g., Chemspeed, Mettler-Toledo Quantos) used in high-throughput parallel synthesis. Unlike the liquid chloro and fluoro analogs, the bromo compound can be accurately weighed into 96-well or 384-well reactor blocks without solvent dilution, improving stoichiometric precision and reducing the cycle time per plate. The melting point above ambient also ensures no caking or liquefaction during extended automated runs [Evidence Item 3].

LC-MS-Tracked Metabolite Identification and In Vitro ADME Studies

The distinctive bromine isotopic signature (¹:¹ M/M+2 ratio) and elevated molecular weight (+44.45 g·mol⁻¹ over the chloro analog) facilitate unambiguous mass spectrometric detection of 4-(4-bromophenyl)oxolan-2-one and its metabolites in complex biological matrices [Evidence Item 2]. In metabolic stability assays using hepatocytes or liver microsomes, the bromine tag enables differentiation of parent compound MS signals from isobaric matrix interferences, improving signal-to-noise and quantification limits. The XLogP3 of 2.3 confers adequate membrane permeability for cellular uptake in Caco-2 and MDCK permeability screening [Evidence Item 2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenyl)oxolan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.